

chemical synthesis and derivatization of crocetin

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An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

Crocetin, a natural apocarotenoid dicarboxylic acid found in saffron (Crocus sativus L.) and the fruits of Gardenia jasminoides, is a molecule of significant pharmacological interest. [1][2] Its therapeutic potential spans cardioprotective, neuroprotective, anticancer, and anti-inflammatory applications. [3][4] However, its clinical utility is hampered by poor aqueous solubility (approximately 1.24 μ g/mL) and limited bioavailability. [1][5] This guide provides a comprehensive overview of the chemical synthesis and derivatization strategies being employed to overcome these limitations. It includes detailed experimental protocols for total synthesis and key derivatization reactions, quantitative data on the physicochemical and biological properties of crocetin and its derivatives, and diagrams of relevant biological signaling pathways.

Chemical Synthesis of Crocetin

While crocetin can be extracted from natural sources, total chemical synthesis offers a route to produce crocetin and its precursors with high purity, independent of agricultural supply. Several synthetic strategies have been developed, with methods based on the Wittig reaction being particularly prominent.

Total Synthesis via Wittig Reaction



A patented method describes the synthesis of crocetin from 3,7-dimethyloctatriene dialdehyde and methyl 2-bromopropionate.[3][6] The process involves a three-step reaction to form crocetin dimethyl ester, which is then hydrolyzed to yield the final crocetin product. The Wittig reaction is crucial for forming the carbon-carbon double bonds that constitute the polyene backbone of the molecule.[7]

Experimental Protocol: Synthesis of Crocetin Dimethyl Ester and Crocetin[6][8]

Step 1: Synthesis of Crocetin Dimethyl Ester

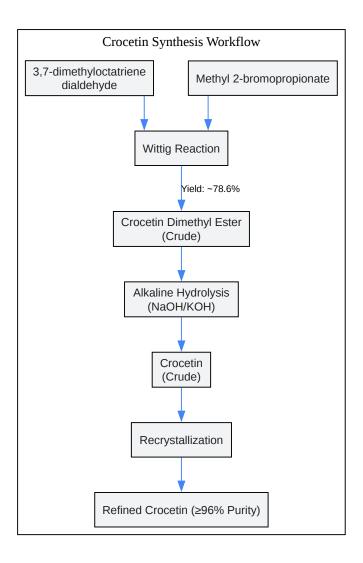
- Reagents: 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde, γ-chloro methyl tiglate, a Wittig reagent (e.g., triphenylphosphine), and an organic solvent.
- Procedure:
 - Combine 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde and γ-chloro methyl tiglate in an appropriate organic solvent under a nitrogen atmosphere.
 - Add the Wittig reagent to the mixture. The reaction facilitates the formation of the crocetin dimethyl ester.
 - Maintain the reaction temperature between 50-100°C for 10-24 hours.
 - Monitor the reaction for completion using thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture. The crude crocetin dimethyl ester can be isolated through standard workup procedures. A reported yield for this reaction is 78.6%.
 [3][8]

Step 2: Hydrolysis to Crocetin

- Reagents: Crude crocetin dimethyl ester, an alkaline reagent (e.g., NaOH or KOH), water, and a low-carbon alcohol (e.g., methanol or ethanol).
- Procedure:



- o Dissolve the crude crocetin dimethyl ester in a mixture of water and alcohol.
- Add the alkaline reagent in a molar ratio of 1:3 to 1:8 (ester:base).
- Heat the mixture to 60-100°C and maintain for 2-8 hours to facilitate hydrolysis.
- After cooling, carefully add concentrated HCl dropwise to acidify the solution to a pH of 2-3, which will cause the crocetin to precipitate.
- Collect the crude crocetin precipitate by filtration and wash with water.
- Purify the crude product by recrystallization from a suitable solvent (e.g., carbon tetrachloride) to obtain refined crocetin with a purity of ≥96%.[6]



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Caption: Workflow for the total synthesis of crocetin via Wittig reaction.

Extraction and Purification from Natural Sources

The primary natural source of crocetin is the dried stigmas of Crocus sativus (saffron), where it exists as glycoside esters called **crocins**.[1] Crocetin is typically obtained by extracting the **crocins** followed by hydrolysis.

Experimental Protocol: Extraction of Crocins and Hydrolysis to Crocetin[8][9][10][11]

Step 1: Extraction of Total Crocins from Saffron

- Reagents: Dried saffron stigma powder, 80% ethanol.
- Procedure:
 - Suspend 10 g of saffron powder in 25 mL of cold (0°C) 80% ethanol.
 - Vortex the suspension for 2 minutes.
 - Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.
 - Repeat the extraction process on the sediment multiple times (e.g., 7 more times with 25 mL of 80% ethanol each) to maximize yield.
 - Combine all supernatants. This solution contains the crocins.
 - For purification, the resulting solution can be kept at -5°C in the dark for several days (e.g., 24) to allow crocins to crystallize.[9] This method can yield crocins with over 97% purity.
 [9][10]

Step 2: Hydrolysis of **Crocin**s to Crocetin

- Reagents: Crocin extract, 0.1 M Sodium Hydroxide (NaOH), 0.1 M Hydrochloric Acid (HCl).
- Procedure:
 - Dissolve the crocin extract (e.g., 100 mg) in a 5-fold excess of 0.1 M NaOH (e.g., 2 mL).



- Stir the solution in the dark at 40-50°C for 30 minutes to facilitate the hydrolytic cleavage of the glycosidic bonds.
- After the reaction, cool the solution and add 0.1 M HCl dropwise until a red-brown precipitate of crocetin is formed (typically at pH < 7).
- Filter the precipitate and wash it thoroughly with water to remove salts and impurities.
- Dry the solid to obtain crocetin. This process can yield crocetin at around 60%.[11]

Derivatization of Crocetin

Structural modification of crocetin is a key strategy to enhance its physicochemical properties and therapeutic efficacy. The two carboxyl groups on the crocetin backbone are primary targets for derivatization.

Amide Derivatives

Amidation of crocetin's carboxylic acid groups can significantly increase its solubility and, consequently, its biological activity.

Experimental Protocol: Synthesis of Crocetin Amide Derivatives[8]

- Reagents: Crocetin, oxalyl chloride, triethylamine (Et3N), and a primary amine (e.g., phenylethylamine or 4-fluorobenzylamine), anhydrous solvent (e.g., Dichloromethane).
- Procedure (Method 1: via Acyl Chloride):
 - Suspend crocetin in an anhydrous solvent.
 - Add oxalyl chloride and a catalytic amount of DMF to convert the carboxylic acids to acyl chlorides.
 - After the reaction is complete (monitored by cessation of gas evolution), remove the excess oxalyl chloride under vacuum.
 - Dissolve the resulting crocetin dichloride in an anhydrous solvent.



- Add triethylamine and the desired primary amine (e.g., phenylethylamine) to the solution.
- Stir the reaction at room temperature until completion.
- Perform an aqueous workup, extract the product with an organic solvent, and purify by recrystallization or column chromatography.
- Procedure (Method 2: via Peptide Coupling):
 - Dissolve crocetin in an appropriate solvent.
 - Add peptide coupling reagents such as 1-Hydroxybenzotriazole (HOBt) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
 - Add triethylamine (Et3N) followed by the desired primary amine (e.g., 4-fluorobenzylamine).
 - Stir the mixture at room temperature.
 - After the reaction, evaporate the solvent under vacuum and purify the resulting crocetin derivative by column chromatography.[8]

Ester Derivatives

Esterification, particularly to form crocetin dimethyl ester, is a common step in total synthesis and can also be a derivatization strategy.

Experimental Protocol: Synthesis of Crocetin Dimethyl Ester[3]

- Reagents: Gardenia yellow pigment (a source of crocins), anhydrous methanol, sodium methoxide solution.
- Procedure:
 - Add gardenia yellow pigment to anhydrous methanol.



- Introduce a sodium methoxide solution to the mixture. This combination of base and alcohol facilitates the transesterification of the natural glycosyl esters to methyl esters.
- Allow the reaction to proceed until completion.
- Isolate the crude crocetin dimethyl ester.
- Recrystallize the product to achieve high purity (e.g., 98.8%).[3]

Nanoparticle Formulations

Crocetin can be incorporated into drug delivery systems or even act as a component of the delivery vehicle itself. It has been used as a bioactive natural cross-linker to prepare sericin nanoparticles.[12][13]

Experimental Protocol: Preparation of Sericin/Crocetin Nanoparticles[11]

- Reagents: Sericin solution (e.g., 5 mg/mL), crocin, ethanol, 0.1 M NaOH.
- Procedure:
 - Add crocin (e.g., 240 mg) to a sericin solution (e.g., 10 mL) and dissolve by stirring in the dark.
 - Induce protein desolvation by adding ethanol (e.g., 20 mL) dropwise under constant stirring.
 - Alkalize the suspension to pH 8-9 by adding 0.1 M NaOH drop by drop.
 - Heat the mixture in a 50°C water bath for 30 minutes. This step hydrolyzes the crocin to crocetin and allows the newly formed crocetin to cross-link with the sericin chains, forming the nanoparticles.
 - The resulting nanoparticle suspension can be purified by centrifugation.

Quantitative Data



Derivatization significantly alters the physicochemical and biological properties of crocetin.

Table 1: Solubility of Crocetin and its Amide Derivatives

Compound	Solvent	Solubility (μg/mL)	Fold Increase vs. Crocetin	Reference
Crocetin	Water	1.238	-	[1][5]
Crocetin- ethylamine amide	Water	~24.2	~19.6x	[5]
Crocetin-4- fluorobenzylamin e amide	Water	~15.2	~12.3x	[5]

Table 2: Anti-proliferative Activity of Crocetin Derivatives

(IC50 Values)

Compound	A549 Cells (Human Lung Cancer)	B16F10 Cells (Rat Melanoma)	SKOV3 Cells (Human Ovarian Cancer)	Reference
Crocetin	>60.98 μg/mL	>60.98 μg/mL	>60.98 µg/mL	[5]
Crocetin- ethylamine amide	28.31 μg/mL	42.61 μg/mL	26.54 μg/mL	[5]
Crocetin-4- fluorobenzylamin e amide	24.11 μg/mL	30.63 μg/mL	23.95 μg/mL	[5]

Table 3: Pharmacokinetic Parameters of Crocetin in Healthy Humans (Single Oral Dose)



Dose	Cmax (ng/mL)	Tmax (h)	T½ (h)	AUC ₀₋₂₄ (ng·h/mL)	Reference
7.5 mg	100.9 ± 30.6	4.8 ± 1.3	6.1 ± 1.4	556.5 ± 153.3	[14]
15 mg	185.7 ± 53.6	4.4 ± 0.8	7.5 ± 2.6	1144.3 ± 339.4	[14]
22.5 mg	279.7 ± 86.8	4.0 ± 0.0	7.2 ± 1.6	1720.8 ± 457.6	[14]

Values are presented as mean ± standard deviation.

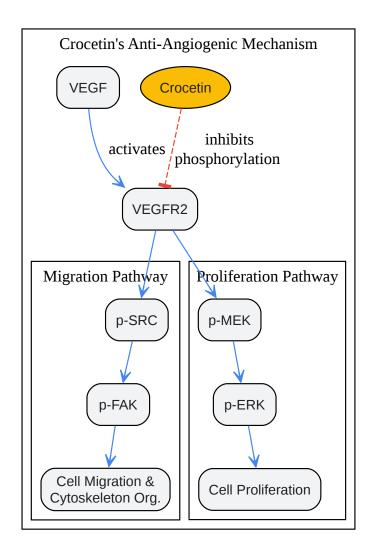
Signaling Pathways Modulated by Crocetin

Crocetin exerts its pharmacological effects by interacting with multiple cellular signaling pathways. Its anti-angiogenic and cardioprotective effects are particularly well-studied.

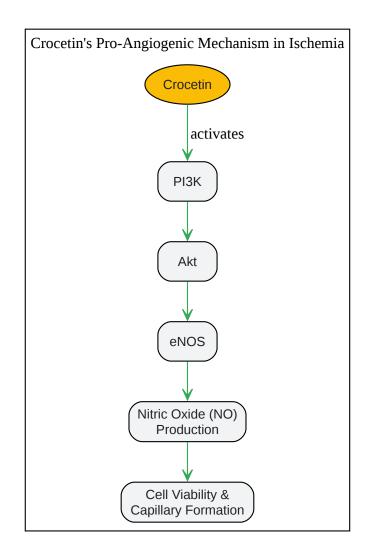
Inhibition of Angiogenesis via VEGFR2 Pathway

Crocetin has been shown to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream signaling cascades.[15][16] It down-regulates the phosphorylation of VEGFR2 induced by VEGF, which in turn suppresses two key pathways: the SRC/FAK pathway involved in cell migration and the MEK/ERK pathway involved in cell proliferation.[15]









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